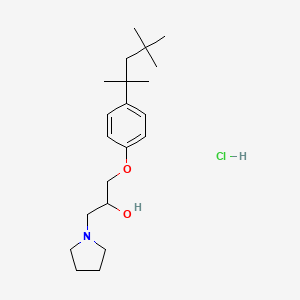
1-(Pyrrolidin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H36ClNO2 and its molecular weight is 369.97. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrrolidin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrrolidin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Identification and Derivatization
The compound has been studied for its derivatization and identification properties in novel hydrochloride salts of cathinones. Spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction methods, have been employed to examine its properties. These studies highlight its utility in forensic science for the identification of specific cathinones, demonstrating its importance in legal and forensic investigations (Nycz et al., 2016).
Molecular Interaction Studies
Research on pyridylalkanols, which share structural similarities with the compound , has provided insights into molecular self-association behaviors. Studies involving 1H NMR and IR spectroscopy have elucidated the nature of molecular associations in solutions, such as open and cyclic dimers, trimers, and tetramers. These findings are crucial for understanding the chemical's behavior in various solvents and its potential applications in materials science and nanotechnology (Lomas et al., 2006).
Pharmacological Characterization
A structurally similar compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a high-affinity antagonist selective for κ-opioid receptors. This research is pivotal for the development of new therapeutic agents targeting opioid receptors, with potential applications in treating depression and addiction disorders (Grimwood et al., 2011).
Chemical Thermodynamics
Studies on mixtures involving pyrrolidin-2-one with alcohols have measured excess molar enthalpies and interpreted results in terms of specific interactions. This research provides valuable insights into the thermodynamic behaviors of mixtures containing compounds similar to 1-(Pyrrolidin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride, relevant for chemical engineering and solution chemistry applications (Mehta et al., 1997).
Synthesis and Chemical Library Generation
Research into the generation of structurally diverse libraries through alkylation and ring closure reactions has utilized compounds with similar structural motifs. This approach is fundamental for the discovery and development of new pharmaceuticals and materials, showcasing the compound's utility in synthetic organic chemistry (Roman, 2013).
Propriétés
IUPAC Name |
1-pyrrolidin-1-yl-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2.ClH/c1-20(2,3)16-21(4,5)17-8-10-19(11-9-17)24-15-18(23)14-22-12-6-7-13-22;/h8-11,18,23H,6-7,12-16H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADULWKCEBJGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-YL)-3-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]propan-2-OL hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2893409.png)
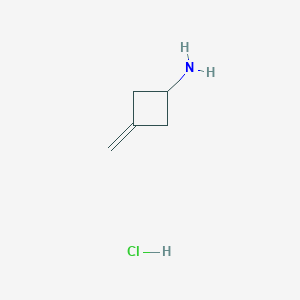
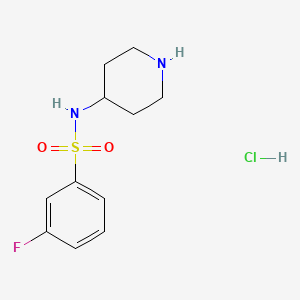
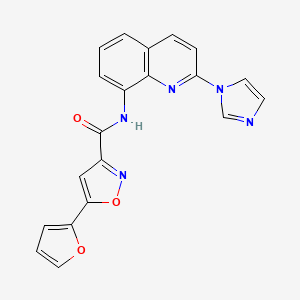




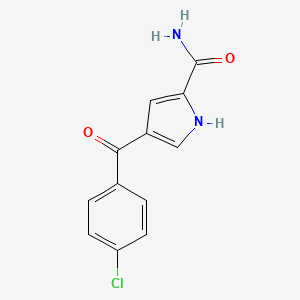
![4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2893426.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2893428.png)
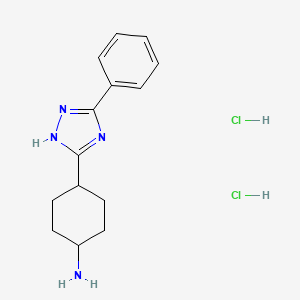
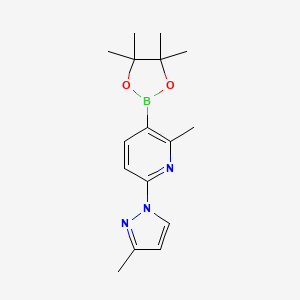
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2893431.png)